molecular formula C20H17N3O5S2 B2427870 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid CAS No. 1212350-43-0

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid

Cat. No. B2427870
CAS RN: 1212350-43-0
M. Wt: 443.49
InChI Key: MLQZGIPLWFHGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities of Related Compounds

  • Antifungal and Herbicidal Activities : Research into rhodanineacetic acid derivatives, which share structural motifs with the compound , has explored their potential as antifungal agents. For example, some derivatives have been prepared to test against fungal species, with specific compounds exhibiting strong inhibitory effects against strains like Candida tropicalis and Candida krusei, indicating potential for antifungal drug development (Doležel et al., 2009). Similarly, derivatives of thiazolo[4,5-b]pyridine-3(2H)-acetic acid were synthesized as analogues of commercial herbicides, showing auxin-like herbicidal activity, with specific substituent configurations enhancing activity on dicotyledonous species (Hegde & Mahoney, 1993).

  • Anticancer Potential : Novel synthetic pathways have been developed to create tricyclic heterocyclic compounds using chromanone and thiochromanone as synthons, targeting potential anticancer agents. These pathways have yielded compounds with significant structures for further evaluation in anticancer research (Hammam et al., 2003).

  • Antimicrobial and Antimycobacterial Activities : Pyridine derivatives have been synthesized and evaluated for antimicrobial activity, with some showing modest activity against bacteria and fungi, highlighting the role of structural diversity in enhancing biological activity (Patel et al., 2011). Additionally, derivatives of (3,4-diaryl-3H-thiazol-2-ylidene)-hydrazide have been studied for their antimycobacterial properties, with some compounds showing activity against Mycobacterium tuberculosis strains, suggesting potential applications in tackling tuberculosis (Mamolo et al., 2003).

properties

IUPAC Name

2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c24-10(25)6-23-18(26)13-8-4-9(14(13)19(23)27)15-12(8)11(7-2-1-3-21-5-7)16-17(29-15)22-20(28)30-16/h1-3,5,8-9,11-15H,4,6H2,(H,22,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZGIPLWFHGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid

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